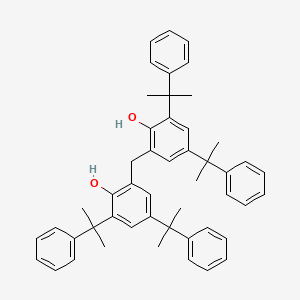
Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional bulky substituents that enhance its stability and effectiveness as an antioxidant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] typically involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst. The reaction proceeds through the formation of a methylene bridge between the phenol molecules. The bulky substituents are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
科学的研究の応用
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the stabilization of fuels, lubricants, and other industrial products.
作用機序
The antioxidant mechanism of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky substituents enhance the compound’s stability and effectiveness by providing steric hindrance, which protects the phenolic groups from rapid degradation .
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-tert-butyl-4-methylphenol]
- Phenol, 2,2’-methylenebis[6-tert-butyl-p-cresol]
Uniqueness
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is unique due to its specific substituents, which provide enhanced antioxidant properties compared to similar compounds. The presence of 1-methyl-1-phenylethyl groups increases the compound’s steric hindrance, making it more effective in preventing oxidative degradation.
特性
CAS番号 |
71113-23-0 |
|---|---|
分子式 |
C49H52O2 |
分子量 |
672.9 g/mol |
IUPAC名 |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]methyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C49H52O2/c1-46(2,36-21-13-9-14-22-36)40-30-34(44(50)42(32-40)48(5,6)38-25-17-11-18-26-38)29-35-31-41(47(3,4)37-23-15-10-16-24-37)33-43(45(35)51)49(7,8)39-27-19-12-20-28-39/h9-28,30-33,50-51H,29H2,1-8H3 |
InChIキー |
BDZGHYNUCXZCMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)CC4=C(C(=CC(=C4)C(C)(C)C5=CC=CC=C5)C(C)(C)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















